molecular formula C22H40O3Si B12341442 (3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

Cat. No.: B12341442
M. Wt: 380.6 g/mol
InChI Key: FUNLLIJOYNVIFA-UHFFFAOYSA-N
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Description

Tert-Butyldimethylsilyl (TBDMS) Ether

  • Position : The TBDMS group is attached to the hydroxyl oxygen at position 3, forming a stable ether linkage.
  • Role : This moiety serves as a protective group for alcohols in organic synthesis, preventing unwanted reactions during multi-step processes. Its bulky tert-butyl substituent enhances steric protection of the oxygen atom.
  • Electronic effects : The silicon-oxygen bond polarizes adjacent C-O bonds, influencing reactivity in nucleophilic or acidic conditions.

Hydroxymethyl Group

  • Position : A hydroxymethyl (-CH2OH) group at position 6 introduces a primary alcohol, which may participate in hydrogen bonding or oxidation reactions.
  • Stereochemical implications : The (6S) configuration dictates the spatial orientation of this group relative to the methyl substituent at the same position, affecting intermolecular interactions.

Comparative Structural Analysis with Related Polycyclic Terpenoid Frameworks

The compound shares structural motifs with both natural terpenoids and synthetic intermediates:

Feature Target Compound Related Terpenoids (e.g., C30H50O3)
Core Saturation Fully saturated (decahydro) Partially unsaturated in triterpenes
Functional Groups TBDMS ether, hydroxymethyl, ketone Hydroxyl, carbonyl, and ester groups in natural derivatives
Stereochemical Complexity Three chiral centers Up to ten chiral centers in steroids and diterpenes

Unlike natural terpenoids, which often feature hydroxyl or carbonyl groups in unprotected forms, this compound’s TBDMS group reflects synthetic modification for stability during laboratory synthesis. The hydroxymethyl moiety, however, mirrors functionalization patterns observed in bioactive marine terpenoids.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-3a,6-dimethyl-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3Si/c1-20(2,3)26(6,7)25-19-11-9-16-15-8-10-18(24)22(5,14-23)17(15)12-13-21(16,19)4/h15-17,19,23H,8-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNLLIJOYNVIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC(=O)C3(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one involves multiple steps. The key steps include the introduction of the tert-butyldimethylsilyloxy group and the hydroxymethyl group. The reaction conditions typically involve the use of protecting groups, such as tert-butyldimethylsilyl chloride, and reagents like lithium aluminum hydride for reduction reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group in the cyclopenta[a]naphthalen-7(2H)-one core can be reduced to an alcohol.

    Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclopenta[a]naphthalen-7(2H)-one core provides a rigid framework that can interact with various enzymes and receptors.

Comparison with Similar Compounds

Key Features :

  • Stereochemistry : The (3S,3aS,6S) configuration ensures precise spatial arrangement, critical for enantioselective reactions.
  • Functional Groups : The TBS group enhances stability against nucleophilic or acidic conditions, while the hydroxymethyl group offers a reactive site for further derivatization .
  • Commercial Availability: Supplied by companies such as Shanghai Yuanye Bio-Technology Co., Ltd., with a reference price of ¥6,090 per gram (1g scale) .

The compound’s structural and functional uniqueness is best highlighted through comparisons with analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight Applications References
(3S,3aS,6S)-3-(TBS-Oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one (327048-93-1) C₂₂H₄₀O₃Si TBS-protected hydroxyl, hydroxymethyl 380.6367 Synthesis of steroids, terpenoids
Tricyclo[3.2.0.0²,⁷]heptan-6-one, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (1S,2S,3S,5R,7R) (78037-91-9) C₁₅H₂₆O₂Si TBS-protected hydroxyl, tricyclic core 278.45 Intermediate for prostaglandin analogs
Pregnan-3-one, 20-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (5β,20S) (114026-32-3) C₂₇H₄₆O₂Si TBS-protected hydroxyl, pregnane skeleton 442.73 Steroid hormone synthesis
Cyclohexanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl (146566-70-3) C₁₆H₃₀O₂Si TBS-protected hydroxyl, cyclohexanone 282.49 Fragrance and flavor synthesis
Key Observations :

Functional Group Diversity: The target compound’s hydroxymethyl group distinguishes it from analogs like 78037-91-9 and 114026-32-3, which lack this moiety. This group enables selective oxidation or coupling reactions, making it valuable for late-stage functionalization . Unlike 146566-70-3 (a monocyclic ketone), the fused bicyclic core of 327048-93-1 provides conformational rigidity, reducing side reactions in stereosensitive syntheses .

Stereochemical Complexity: While 114026-32-3 (a pregnane derivative) shares a steroid-like framework, its stereochemistry is less intricate compared to the decahydro-1H-cyclopenta[a]naphthalenone system in 327048-93-1, which has five stereocenters .

Synthetic Utility: The TBS group in 327048-93-1 is more stable under basic conditions than the silyl ethers in 146566-70-3, which are prone to cleavage under mild acids . Compared to 78037-91-9 (a prostaglandin intermediate), 327048-93-1’s fused ring system is better suited for synthesizing diterpenoids and taxane analogs due to its structural mimicry of natural products .

Commercial and Industrial Relevance :

  • 327048-93-1 is priced significantly higher (¥6,090/g) than simpler analogs like 146566-70-3 (est. ¥200–500/g), reflecting its specialized applications and synthetic complexity .

Research Findings :
  • Synthetic Accessibility : The compound’s synthesis likely involves Fe(III)-catalyzed annelation or Büchner reaction strategies, as seen in related tricyclic systems .
  • Stability Studies : The TBS group in 327048-93-1 remains intact under conditions where other silyl ethers (e.g., TMS or TES) hydrolyze, as demonstrated in analogous compounds .
Notes :
  • Handling : The hydroxymethyl group may require inert atmosphere handling to prevent oxidation during storage .

Biological Activity

The compound (3S,3aS,6S)-3-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one is a complex organic molecule with significant potential in biochemical research and pharmaceutical applications. Its unique structure, featuring a cyclopenta[a]naphthalen-7(2H)-one core with various functional groups, allows for diverse biological interactions.

Molecular Formula and Properties

  • Molecular Formula : C22H40O3Si
  • Molecular Weight : 396.64 g/mol
  • IUPAC Name : 3-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-3a,6-dimethyl-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-one

Structural Features

The compound's structure includes:

  • A tert-butyldimethylsilyloxy group that serves as a protecting group.
  • A hydroxymethyl group that can participate in hydrogen bonding.
  • A rigid cyclopenta[a]naphthalen-7(2H)-one framework that facilitates interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tert-butyldimethylsilyloxy group enhances the compound's stability and solubility in biological systems. The hydroxymethyl group is crucial for mediating hydrogen bonds and other non-covalent interactions that are essential for biological efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to (3S,3aS,6S)-3-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of the compound showed inhibition of tumor cell proliferation in vitro through apoptosis induction mechanisms. This was evidenced by increased caspase activity and decreased mitochondrial membrane potential in treated cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Case Study 2 : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in modulating inflammatory pathways.

Neuroprotective Properties

Preliminary research indicates that this compound may possess neuroprotective effects:

  • Case Study 3 : In models of neurodegeneration, treatment with the compound led to improved neuronal survival rates and reduced oxidative stress markers. This points to its potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3S,3aS,6S)-3-(tert-butyldimethylsilyloxy)-6-methyl...Similar core with methyl groupModerate anticancer activity
(3S,3aS,6S)-3-(tert-butyldimethylsilyloxy)-6-ethoxymethyl...Similar core with ethoxymethyl groupEnhanced anti-inflammatory effects

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